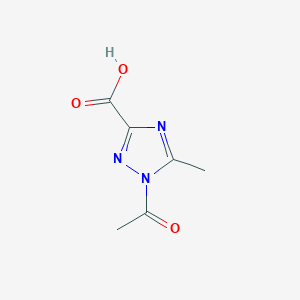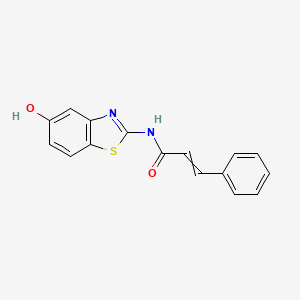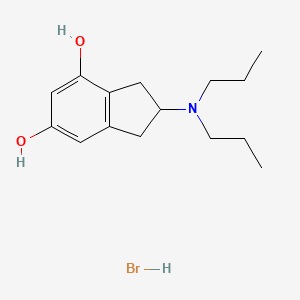
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide is a chemical compound with a complex structure that includes an indene backbone substituted with dipropylamino and dihydroxy groups
準備方法
The synthesis of 2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide can be achieved through several synthetic routes. One common method involves the formation of the indene backbone followed by the introduction of the dipropylamino group and the dihydroxy groups. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds .
作用機序
The mechanism of action of 2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in the context of neurological research, it may interact with neurotransmitter receptors to influence neuronal signaling .
類似化合物との比較
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide can be compared with other similar compounds, such as 4-[2-(dipropylamino)ethyl]indoline-2,3-dione hydrochloride and 2-(diisopropylamino)ethanol. These compounds share structural similarities but differ in their specific functional groups and chemical properties.
特性
CAS番号 |
87615-51-8 |
|---|---|
分子式 |
C15H24BrNO2 |
分子量 |
330.26 g/mol |
IUPAC名 |
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide |
InChI |
InChI=1S/C15H23NO2.BrH/c1-3-5-16(6-4-2)12-7-11-8-13(17)10-15(18)14(11)9-12;/h8,10,12,17-18H,3-7,9H2,1-2H3;1H |
InChIキー |
SJCMIPXBNZRAAV-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1CC2=C(C1)C(=CC(=C2)O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)

![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)

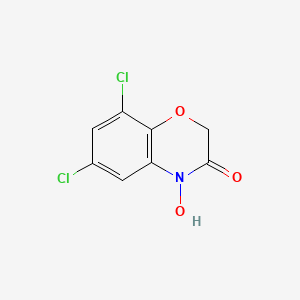
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
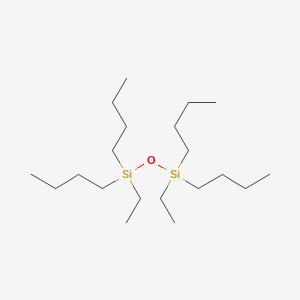
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
